Dimethyl-W84 dibromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

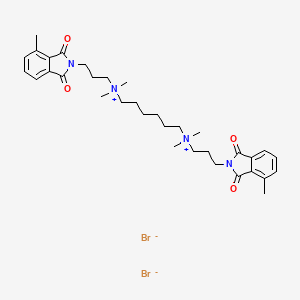

6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTJFAZNCPZJLE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48Br2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Modulatory Mechanism of Dimethyl-W84 Dibromide on the M2 Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide is a potent and selective synthetic allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key radioligand binding studies. Detailed experimental protocols are provided to enable replication and further investigation. The guide also includes visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype plays a crucial role in regulating cardiac function and is a key therapeutic target. Allosteric modulators, which bind to a site topographically distinct from the orthosteric acetylcholine binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.

This compound has been identified as a selective allosteric modulator of the M2 mAChR.[1][2][3] Its primary mechanism of action involves binding to a common allosteric site on the receptor, thereby influencing the binding of orthosteric ligands.[1][4] This guide will delve into the specifics of this interaction, presenting the quantitative data and experimental methodologies that form the basis of our current understanding.

Mechanism of Action: Allosteric Modulation of the M2 Receptor

This compound functions as a positive allosteric modulator of orthosteric antagonist binding at the M2 mAChR. Its core mechanism is the stabilization of the antagonist-receptor complex. This is most prominently observed as a significant retardation of the dissociation rate of the orthosteric antagonist, N-methylscopolamine (NMS), from the M2 receptor.[1][4]

The interaction of this compound with the M2 receptor can be conceptualized through the allosteric ternary complex model. This model posits that the receptor can exist in different conformational states, and the binding of an allosteric modulator influences the affinity of the orthosteric ligand, and vice versa.

Signaling Pathway

The binding of this compound to the allosteric site of the M2 mAChR induces a conformational change that increases the affinity of the receptor for orthosteric antagonists. This leads to a more stable antagonist-receptor complex, thereby prolonging the duration of antagonist binding and its inhibitory effect on downstream signaling.

Quantitative Data

The following tables summarize the key quantitative data that characterize the interaction of this compound and related allosteric modulators with the M2 muscarinic receptor.

Table 1: Binding Affinity of [3H]Dimethyl-W84 at the M2 Receptor Allosteric Site

| Parameter | Value | Species/System | Reference |

| KD (High Affinity) | 2 nM | Porcine Heart Homogenates | [4] |

| Bmax (High Affinity) | 68 fmol/mg protein | Porcine Heart Homogenates | [4] |

Table 2: Potency of Allosteric Modulators in Displacing [3H]Dimethyl-W84 Binding

| Compound | pKi | Species/System | Reference |

| Gallamine | 6.74 | Porcine Heart Homogenates | [4] |

| W-84 | 7.72 | Porcine Heart Homogenates | [4] |

| Alcuronium | 8.40 | Porcine Heart Homogenates | [4] |

Table 3: Effect of Dimethyl-W84 on Orthosteric Antagonist Dissociation

| Parameter | Value | Orthosteric Ligand | Species/System | Reference |

| EC50,diss | 3 nM | [3H]N-methylscopolamine | Porcine Heart Homogenates | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Tränkle et al. (1998).[4]

Radioligand Binding Assays: [3H]Dimethyl-W84 Saturation Binding

This protocol is used to determine the affinity (KD) and density (Bmax) of the allosteric binding sites for [3H]Dimethyl-W84.

Methodology:

-

Tissue Preparation: Porcine heart homogenates are prepared as the source of M2 receptors.

-

Incubation Medium: The binding assay is performed in a buffer containing 4 mM Na2HPO4 and 1 mM KH2PO4, at a pH of 7.4.

-

Reaction Mixture: To each assay tube, add the porcine heart homogenate, 1 µM of the orthosteric antagonist N-methylscopolamine (NMS) to promote the high-affinity state of the allosteric site, and increasing concentrations of [3H]Dimethyl-W84.

-

Incubation: The mixture is incubated at 23°C to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold incubation buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled allosteric modulator) from total binding. The KD and Bmax values are then calculated by Scatchard analysis or non-linear regression of the saturation binding data.

Radioligand Binding Assays: Competition Binding

This protocol is used to determine the affinity (Ki) of unlabeled allosteric modulators by measuring their ability to displace the binding of [3H]Dimethyl-W84.

Methodology:

-

Tissue Preparation and Incubation Medium: As described in section 4.1.

-

Reaction Mixture: To each assay tube, add the porcine heart homogenate, 1 µM NMS, a fixed concentration of [3H]Dimethyl-W84 (typically near its KD value, e.g., 0.3 nM), and increasing concentrations of the unlabeled competing allosteric modulator.

-

Incubation, Separation, and Quantification: As described in section 4.1.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of [3H]Dimethyl-W84 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[3H]N-methylscopolamine Dissociation Kinetics

This protocol is used to measure the effect of this compound on the dissociation rate of an orthosteric antagonist.

Methodology:

-

Receptor-Ligand Complex Formation: Porcine heart homogenates are pre-incubated with a saturating concentration of [3H]NMS to form the receptor-radioligand complex.

-

Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of an unlabeled orthosteric antagonist (e.g., atropine) to prevent re-association of the radioligand, along with varying concentrations of this compound.

-

Time Course Sampling: Aliquots of the reaction mixture are removed at various time points and filtered to measure the amount of [3H]NMS still bound to the receptors.

-

Data Analysis: The dissociation rate constant (koff) is determined at each concentration of this compound by fitting the data to a first-order exponential decay model. The EC50,diss, the concentration of Dimethyl-W84 that produces a half-maximal retardation of the dissociation rate, is then calculated.

Conclusion

This compound is a valuable pharmacological tool for studying the allosteric modulation of the M2 muscarinic acetylcholine receptor. Its high affinity and selectivity for the common allosteric site, coupled with its profound effect on the dissociation kinetics of orthosteric antagonists, make it a model compound for investigating the principles of allosterism at GPCRs. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of allosteric modulators targeting the M2 receptor. The continued investigation of compounds like this compound will undoubtedly contribute to a deeper understanding of GPCR pharmacology and the development of novel therapeutics with enhanced selectivity and efficacy.

References

- 1. Interactions of orthosteric and allosteric ligands with [3H]dimethyl-W84 at the common allosteric site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two allosteric modulators interact at a common site on cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dimethyl-W84 Dibromide: Synthesis and Chemical Properties

This technical guide provides a comprehensive overview of Dimethyl-W84 dibromide, a significant allosteric modulator of muscarinic acetylcholine (B1216132) receptors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, chemical characteristics, and its role in molecular pharmacology.

Introduction

W-84 and its derivatives, including this compound, are recognized as potent allosteric modulators of muscarinic receptors.[1][] These compounds are crucial tools in the study of receptor pharmacology, particularly for their ability to modulate the binding of other ligands to the receptor.[3][4] this compound, specifically, is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[5] This guide will focus on the synthesis pathway and the key chemical properties of this compound.

Chemical Properties

The fundamental chemical properties of W-84 dibromide and this compound are summarized below, providing a clear comparison of these related compounds.

| Property | W-84 dibromide | This compound |

| Full Chemical Name | N,N,N',N'-tetramethyl-N,N'-bis-(3-phthalimidopropyl)-N,N'-hexane-1,6-diyl-bis-ammonium dibromide[][3] | N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide[5] |

| Alternate Names | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[1] | - |

| CAS Number | 21093-51-6[1] | 402475-33-6[5] |

| Molecular Formula | C₃₂H₄₄Br₂N₄O₄[1] | C₃₄H₄₈N₄O₄ • 2Br[5] |

| Molecular Weight | 708.53[1] | 736.6[5] |

| Solubility | Hydrolyzes in aqueous buffered medium[][3] | Soluble in DMSO and water[5] |

| Biological Activity | Potent allosteric modulator of muscarinic receptors[1] | Selective allosteric modulator of the M2 muscarinic acetylcholine receptor[5] |

Synthesis Pathway

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not fully available in the public domain, the synthesis of the parent compound W84 and its silicon-based derivatives provides a likely pathway. The synthesis of W84 involves the reaction of a diamine with a phthalimide-containing alkyl halide. A stable derivative of W84, CHIN3/6, was synthesized by replacing the phthalimide (B116566) substituent with a 2-phenyl-quinazolinone group to prevent hydrolysis.[3]

The synthesis of silicon-based derivatives of W84 involved multi-step processes starting from ClSiMe₂H or ClSiMe₂(CH₂)₃Cl.[6] This suggests that the synthesis of this compound would likely follow a similar multi-step synthetic route involving the quaternization of a tertiary amine with a suitable alkyl bromide.

Below is a generalized workflow for the synthesis of such compounds.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in the reviewed literature. However, the study of Dimethyl-W84's interaction with muscarinic receptors involves specific methodologies.

Radioligand Binding Assays:

A key experimental application of Dimethyl-W84 is its tritiated form, [³H]dimethyl-W84, used in radioligand binding assays to directly measure the affinities of allosteric ligands.[4]

-

Objective: To quantify the binding of allosteric ligands to the M2 muscarinic receptor.

-

Methodology:

-

Incubation of porcine heart M2 receptors with [³H]dimethyl-W84.

-

Separation of bound and free radioligand via a centrifugation assay.

-

Measurement of radioactivity to determine the amount of bound ligand.

-

Equilibrium competition assays are performed by including varying concentrations of unlabeled allosteric ligands to determine their binding affinities.[4]

-

The logical flow of such an experiment is depicted below.

Caption: Workflow for a radioligand binding assay using [³H]dimethyl-W84.

Signaling and Allosteric Modulation

Dimethyl-W84 acts as an allosteric modulator, meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site. This binding event modulates the affinity of the orthosteric ligand. The interaction between orthosteric and allosteric ligands at the M2 receptor is a key area of study.

The relationship between Dimethyl-W84 and an orthosteric antagonist like N-methylscopolamine (NMS) at the M2 receptor is illustrated in the following diagram.

Caption: Allosteric modulation of the M2 receptor by Dimethyl-W84.

Dimethyl-W84 hinders the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor with an EC₅₀ value of 3 nM.[5] This demonstrates a negative cooperativity between the allosteric modulator and the orthosteric ligand.

Conclusion

This compound is a valuable chemical tool for the study of muscarinic receptor pharmacology. Its synthesis, while complex, yields a potent and selective allosteric modulator that has been instrumental in elucidating the nature of allosteric binding sites on M2 receptors. The data and workflows presented in this guide offer a foundational understanding for researchers and professionals engaged in drug discovery and development, providing a basis for further investigation into the therapeutic potential of allosteric modulators.

References

Structure and molecular weight of Dimethyl-W84 dibromide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). It binds to a site topographically distinct from the orthosteric site for acetylcholine, thereby influencing the binding and signaling of the primary ligand. This technical guide provides a comprehensive overview of the structure, molecular weight, and experimental protocols related to this compound, designed to facilitate further research and drug development efforts.

Structure and Molecular Properties

This compound is a complex organic molecule with a symmetrical structure. The core of the molecule consists of a hexamethylene chain linking two dimethylaminopropyl groups, which are in turn attached to 5-methyl-1,3-dioxo-2H-isoindole moieties. The positive charges on the quaternary ammonium (B1175870) groups are balanced by two bromide counter-ions.

| Property | Data | Source(s) |

| Chemical Name | N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide | [1] |

| Alternate Names | N,N′-Bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N,N,N′,N′-tetramethyl-1,6-hexanediamminium dibromide | [2] |

| CAS Number | 402475-33-6 | [1][2] |

| Molecular Formula | C₃₄H₄₈Br₂N₄O₄ | [2][3] |

| Molecular Weight | 736.58 g/mol | [2][3] |

| Purity | ≥98% | [1][2] |

| Formulation | A solid | [1] |

| Solubility | Soluble in DMSO and Water | [1] |

| SMILES String | CC1=CC=C(C(N(CCC--INVALID-LINK--(C)CCCCCC--INVALID-LINK--(C)CCCN2C(C(C=C(C)C=C3)=C3C2=O)=O)C4=O)=O)C4=C1.[Br-].[Br-] | [1] |

Mechanism of Action and Signaling Pathways

This compound acts as a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The binding of Dimethyl-W84 to the allosteric site of the M2 receptor enhances the binding affinity of orthosteric ligands, such as the endogenous agonist acetylcholine or antagonists like N-methylscopolamine (NMS). This modulation can potentiate or inhibit the downstream signaling cascade, depending on the nature of the orthosteric ligand.

Beyond the canonical adenylyl cyclase pathway, M2 receptor activation can also influence other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Neuregulin-1 (NRG1)/erbB pathway, which are involved in cell survival, proliferation, and differentiation.

Experimental Protocols

Synthesis of this compound

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the M2 receptor and its effect on the binding of orthosteric ligands.

Materials:

-

Membrane preparations from cells or tissues expressing M2 receptors.

-

[³H]N-methylscopolamine ([³H]NMS) as the radiolabeled orthosteric antagonist.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Incubate the membrane preparation with a fixed concentration of [³H]NMS and varying concentrations of this compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of an unlabeled M2 receptor antagonist (e.g., atropine).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value of this compound and its effect on the Kᴅ and Bmax of [³H]NMS binding.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the M2 receptor.

Materials:

-

Membrane preparations expressing M2 receptors.

-

[³⁵S]GTPγS.

-

GTPγS assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP.

-

M2 receptor agonist (e.g., acetylcholine or carbachol).

-

This compound.

Protocol:

-

Pre-incubate the membrane preparation with the M2 receptor agonist and varying concentrations of this compound in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

-

Analyze the data to determine the effect of this compound on the agonist-stimulated [³⁵S]GTPγS binding, providing information on its functional activity as a PAM.

cAMP Level Measurement

This assay quantifies the downstream effect of M2 receptor modulation on adenylyl cyclase activity.

Materials:

-

Whole cells expressing M2 receptors.

-

Forskolin (to stimulate adenylyl cyclase).

-

M2 receptor agonist.

-

This compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Protocol:

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with an M2 receptor agonist in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on the agonist-induced inhibition of cAMP production.

Western Blot for PI3K/Akt Pathway

This technique is used to assess the modulation of the PI3K/Akt signaling pathway by this compound.

Materials:

-

Whole cells expressing M2 receptors.

-

M2 receptor agonist.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Protocol:

-

Treat the cells with the M2 receptor agonist and varying concentrations of this compound for a specific time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against p-Akt.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Quantify the band intensities to determine the effect of this compound on Akt phosphorylation.

Conclusion

This compound serves as a valuable research tool for investigating the allosteric modulation of M2 muscarinic acetylcholine receptors. Its high selectivity and potency make it an important compound for studying the physiological and pathological roles of the M2 receptor. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the pharmacological properties of this compound and to explore its potential as a therapeutic agent. Further research is warranted to develop a detailed and accessible synthesis protocol to facilitate broader scientific investigation.

References

Dimethyl-W84 Dibromide: A Technical Guide to its Discovery and Development as a Selective M2 Muscarinic Receptor Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Dimethyl-W84 dibromide, a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. The document details the compound's key pharmacological data, outlines the experimental protocols for its characterization, and illustrates the signaling pathways and experimental workflows involved in its study.

Introduction: The Quest for M2 Receptor Selectivity

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine. Due to the highly conserved nature of the orthosteric binding site across these subtypes, developing subtype-selective ligands has been a significant challenge in drug discovery. The M2 receptor, predominantly expressed in the heart and on presynaptic terminals of the peripheral and central nervous systems, plays a crucial role in regulating cardiac function and neurotransmitter release.

The development of allosteric modulators, which bind to a topographically distinct site from the orthosteric ligand, has emerged as a promising strategy to achieve subtype selectivity. These modulators can fine-tune the receptor's response to the endogenous ligand, offering a more nuanced approach to therapeutic intervention. This compound was developed in this context as a tool to probe and modulate M2 receptor function with high selectivity.

Discovery and History of Development

The development of this compound is rooted in the exploration of bis(ammonio)alkane-type compounds as allosteric modulators of muscarinic receptors. Its parent compound, W-84 dibromide (Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide), was identified as a potent allosteric modulator.

In 1998, a research group led by Christian Tränkle synthesized a radiolabeled version of a methylated W-84 derivative, which they named [3H]dimethyl-W84. This was a pivotal moment, as it provided the first radioligand that could directly label the common allosteric binding site on the M2 muscarinic receptor. This allowed for a more precise characterization of the interactions between allosteric modulators and the receptor.

Subsequent research by the same group in 2003 further elucidated the interactions of [3H]dimethyl-W84 with various orthosteric and allosteric ligands at the M2 receptor, solidifying its role as a critical tool in muscarinic receptor pharmacology.

Physicochemical Properties and Quantitative Data

This compound is chemically known as N1,N6-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N1,N1,N6,N6-tetramethyl-1,6-hexanediaminium, dibromide.

| Property | Value | Reference |

| CAS Number | 402475-33-6 | Commercial Suppliers |

| Molecular Formula | C34H48Br2N4O4 | Commercial Suppliers |

| Molecular Weight | 736.58 g/mol | Commercial Suppliers |

| EC50 | 3 nM | Tränkle et al., 1998 |

| KD (high affinity) | 2 nM | Tränkle et al., 1998 |

Table 1: Physicochemical and Pharmacological Data for this compound. The EC50 value represents the half-maximal effective concentration for retarding the dissociation of [3H]N-methylscopolamine from the M2 receptor. The KD value represents the equilibrium dissociation constant for the high-affinity binding of [3H]dimethyl-W84 to the M2 receptor.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly published in the primary literature, its synthesis would be based on the synthesis of its parent compound, W-84, followed by methylation. The synthesis of related bis(ammonio)alkane-type compounds generally involves the following conceptual steps:

-

Synthesis of the Phthalimido-propylamine Intermediate: Reaction of phthalic anhydride (B1165640) with a suitable aminopropanol (B1366323) derivative.

-

Alkylation of a Diamine: Reaction of the phthalimido-propylamine intermediate with a dihaloalkane (e.g., 1,6-dibromohexane) to form the bis-substituted alkane.

-

Quaternization: Reaction of the bis-substituted alkane with methyl halide to form the quaternary ammonium (B1175870) salt.

-

Methylation of the Phthalimide (B116566) Moiety: Introduction of methyl groups onto the phthalimide rings to yield Dimethyl-W84.

Figure 1: Conceptual workflow for the synthesis of this compound.

Radioligand Binding Assays

The following protocols are based on the methods described by Tränkle et al. (1998 and 2003).

4.2.1. Membrane Preparation

-

Porcine heart atria are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

4.2.2. [3H]N-methylscopolamine (NMS) Dissociation Rate Assay

-

Incubate porcine heart membranes with [3H]NMS in assay buffer to allow for equilibrium binding.

-

Initiate dissociation by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

In parallel experiments, add varying concentrations of this compound at the same time as the non-radiolabeled antagonist.

-

At various time points, filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters rapidly with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

The rate of dissociation is determined by fitting the data to a single exponential decay function. The EC50 value for Dimethyl-W84 is the concentration that produces a half-maximal slowing of the [3H]NMS dissociation rate.

4.2.3. [3H]dimethyl-W84 Saturation Binding Assay

-

Incubate porcine heart membranes with increasing concentrations of [3H]dimethyl-W84 in the presence of a fixed concentration of an orthosteric antagonist (e.g., NMS) to promote high-affinity allosteric binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled allosteric modulator (e.g., W-84).

-

After incubation to equilibrium, separate bound and free radioligand by rapid filtration.

-

Measure the radioactivity on the filters.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

An In-depth Technical Guide on Dimethyl-W84 Dibromide as an M2 Muscarinic Acetylcholine Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and experimental evaluation. Detailed methodologies for key in vitro and in vivo assays are presented, along with a plausible synthetic route. All quantitative data are summarized for clarity, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and application in research and drug development settings.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype, predominantly expressed in the heart, smooth muscle, and presynaptically on neurons, plays a crucial role in regulating cardiac activity and cholinergic neurotransmission. Allosteric modulators, which bind to a site topographically distinct from the orthosteric acetylcholine binding site, offer a sophisticated approach to fine-tune receptor function with potentially greater subtype selectivity and a lower incidence of side effects compared to traditional orthosteric ligands.

This compound has emerged as a key pharmacological tool for studying M2 receptor function. It acts as a positive allosteric modulator, specifically by retarding the dissociation of orthosteric antagonists from the M2 receptor. This guide delves into the technical details of this compound's interaction with the M2 receptor, providing the necessary information for its application in experimental settings.

Mechanism of Action

This compound is classified as a positive allosteric modulator of the M2 muscarinic receptor. Its primary mechanism of action is the stabilization of the binding of orthosteric ligands, particularly antagonists like N-methylscopolamine (NMS), to the receptor. This is achieved by binding to an allosteric site on the M2 receptor, which induces a conformational change that increases the affinity of the orthosteric ligand for its binding pocket. This manifests as a significant reduction in the dissociation rate of the orthosteric ligand.

The interaction can be described by a ternary complex model, where the receptor can simultaneously bind both the orthosteric ligand and the allosteric modulator. The presence of this compound enhances the binding of the orthosteric ligand, a phenomenon known as positive cooperativity.

Signaling Pathway

The M2 muscarinic acetylcholine receptor primarily couples to inhibitory G proteins of the Gi/o family. Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the dissociated G protein can directly modulate the activity of other effectors, such as inwardly rectifying potassium channels.

Figure 1. M2 Muscarinic Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with the M2 muscarinic receptor.

| Parameter | Value | Assay Type | Orthosteric Ligand | Reference |

| EC50,diss | 3 nM | [3H]NMS Dissociation Kinetics | N-methylscopolamine (NMS) | [1] |

| KA | ~160 nM | Functional Antagonism | Oxotremorine | [2] |

Table 1: Functional Activity of this compound at the M2 Receptor

| Parameter | Value | Assay Type | Radioligand | Reference |

| KD (High Affinity) | 2 nM | Homologous Competition Binding | [3H]Dimethyl-W84 | |

| Bmax (High Affinity) | 68 fmol/mg protein | Homologous Competition Binding | [3H]Dimethyl-W84 |

Table 2: Binding Affinity of this compound at the M2 Receptor

Experimental Protocols

Synthesis of this compound

The chemical name for W-84 dibromide is hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium] dibromide. A plausible synthetic route is a two-step process involving the formation of an intermediate followed by quaternization.

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

-

To a solution of 1,3-dibromopropane (B121459) in a suitable solvent such as dimethylformamide (DMF), add potassium phthalimide (B116566).

-

Heat the reaction mixture to allow for the nucleophilic substitution of one bromine atom by the phthalimide anion.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography to yield N-(3-bromopropyl)phthalimide.

Step 2: Synthesis of Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium] dibromide (this compound)

-

Dissolve N,N,N',N'-tetramethyl-1,6-hexanediamine in a polar aprotic solvent such as acetonitrile.

-

Add a stoichiometric amount of N-(3-bromopropyl)phthalimide from Step 1 to the solution.

-

Reflux the reaction mixture. The quaternization of the tertiary amines by the alkyl bromide will lead to the formation of the desired product as a precipitate.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and collect the precipitate by filtration.

-

Wash the solid product with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the final product, this compound, under vacuum.

Figure 2. Plausible Synthesis Workflow for this compound.

In Vitro Radioligand Binding Assay: [3H]NMS Dissociation Kinetics

This assay measures the ability of this compound to slow the dissociation of the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS) from M2 receptors.

Materials:

-

Membrane preparation from cells or tissues expressing M2 receptors (e.g., CHO-M2 cells, porcine heart).

-

[3H]NMS (specific activity ~80 Ci/mmol).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Atropine (B194438) (for initiating dissociation).

-

Scintillation cocktail and liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubate the M2 receptor-containing membranes with a saturating concentration of [3H]NMS (e.g., 1 nM) in the presence and absence of varying concentrations of this compound for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

-

Initiate the dissociation of [3H]NMS by adding a high concentration of a competitive antagonist, such as atropine (1 µM), to the incubation mixture.

-

At various time points after the addition of atropine, filter aliquots of the incubation mixture through glass fiber filters using a cell harvester.

-

Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Plot the natural logarithm of the percentage of [3H]NMS remaining bound versus time.

-

The slope of this line represents the dissociation rate constant (koff).

-

Determine the EC50,diss value for this compound by plotting the koff values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3. Experimental Workflow for [3H]NMS Dissociation Kinetics Assay.

In Vitro Functional Assay: cAMP Inhibition

This assay measures the functional consequence of M2 receptor modulation by this compound by quantifying its effect on agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

Whole cells expressing M2 receptors (e.g., CHO-M2 cells).

-

A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the M2 receptor-expressing cells in a suitable microplate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Add a fixed, submaximal concentration (e.g., EC20) of the muscarinic agonist to the wells.

-

Simultaneously or shortly after, add forskolin to stimulate cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data is typically expressed as a percentage of the forskolin-stimulated cAMP level.

-

The potentiation of the agonist's inhibitory effect by this compound can be quantified by determining the fold-shift in the agonist's potency (EC50) in the presence of the modulator.

In Vivo Assessment: Pithed Rat Model

This in vivo model allows for the assessment of the cardiovascular effects of M2 receptor modulation in the absence of central nervous system reflexes.

Animals:

-

Male Sprague-Dawley rats.

Procedure:

-

Anesthetize the rats and perform the pithing procedure, which involves the insertion of a rod through the orbit and foramen magnum (B12768669) to destroy the central nervous system, while maintaining artificial respiration.

-

Cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

-

Administer a muscarinic agonist (e.g., methacholine) intravenously to induce bradycardia (a measure of M2 receptor activation) and a depressor response (a measure of M3 receptor activation).

-

Administer this compound intravenously before the agonist to assess its modulatory effects on the methacholine-induced responses.

-

Record the changes in heart rate and blood pressure and construct dose-response curves for the agonist in the presence and absence of the modulator.

-

The potentiation of the M2-mediated bradycardia by this compound would indicate its in vivo activity as a positive allosteric modulator.

Conclusion

This compound is a valuable pharmacological tool for the investigation of M2 muscarinic acetylcholine receptor function. Its well-characterized allosteric modulatory properties make it an excellent probe for studying the intricacies of M2 receptor signaling and for the screening and development of novel therapeutic agents targeting this receptor. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of muscarinic receptor pharmacology and its therapeutic potential.

References

An In-depth Technical Guide to the Core Differences Between Dimethyl-W84 Dibromide and W-84 Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Dimethyl-W84 dibromide and W-84 dibromide, two potent allosteric modulators of the M2 muscarinic acetylcholine (B1216132) receptor (M2-AChR). Both compounds are invaluable tools in pharmacological research, particularly in the study of neurological and psychiatric disorders. The primary distinction lies in their binding affinity, with this compound exhibiting a significantly higher affinity for the M2 receptor. This guide details their physicochemical properties, mechanism of action, comparative biological activity, and provides illustrative experimental protocols and signaling pathway diagrams to facilitate a deeper understanding of these important research compounds.

Introduction to M2-AChR Allosteric Modulators

Muscarinic acetylcholine receptors are a class of G protein-coupled receptors that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype, in particular, is a key regulator of cardiac function and is also involved in various central nervous system processes. Allosteric modulators, such as W-84 dibromide and this compound, bind to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. This binding modulates the affinity and/or efficacy of the orthosteric ligand, offering a more nuanced approach to receptor modulation compared to direct agonists or antagonists. W-84 dibromide and its dimethylated analog are crucial for investigating M2 receptor dynamics and have potential applications in drug development, especially for conditions requiring fine-tuned receptor control.[1]

Physicochemical Properties

The structural and chemical properties of this compound and W-84 dibromide are fundamental to understanding their biological activity. The addition of two methyl groups in Dimethyl-W84 leads to a slight increase in molecular weight and a different chemical structure, which is reflected in their distinct CAS numbers.

| Property | This compound | W-84 dibromide |

| Synonym | N1,N6-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N1,N1,N6,N6-tetramethyl-1,6-hexanediaminium, dibromide[2] | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[] |

| Molecular Formula | C34H48N4O4 • 2Br[2] | C32H44Br2N4O4[1][4] |

| Molecular Weight | 736.6 g/mol [2] | 708.52 g/mol [1][5] |

| CAS Number | 402475-33-6[2][6] | 21093-51-6[][4][7] |

| Appearance | Solid[2] | White to off-white solid[4] |

| Solubility | Not explicitly stated, but likely soluble in DMSO | Soluble to 10 mM in DMSO |

| Storage | No specific data available | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month).[4] |

Mechanism of Action

Both this compound and W-84 dibromide function as potent and selective allosteric modulators of the M2 muscarinic acetylcholine receptor.[][5][8][9][10][11] Their primary mechanism involves binding to an allosteric site on the M2 receptor, which in turn stabilizes the binding of orthosteric antagonists, such as N-methylscopolamine (NMS).[5][12] This stabilization effect retards the dissociation of the antagonist from the receptor.[5][8] This modulation of the antagonist-receptor complex is a key feature of their activity. W-84 dibromide, for instance, has been shown to enhance the protective effects of atropine (B194438) against organophosphate poisoning through this allosteric mechanism.[][7]

Below is a diagram illustrating the allosteric modulation of the M2-AChR by these compounds.

Caption: Allosteric modulation of the M2-AChR.

The following diagram illustrates the general signaling pathway of the M2 muscarinic acetylcholine receptor, which is a Gi-coupled receptor.

Caption: M2-AChR signaling pathway.

Comparative Biological Activity

The most significant difference between this compound and W-84 dibromide is their affinity for the M2 receptor. This compound has an affinity for the free receptor that is approximately 10-fold higher than that of W-84.[8] This makes it a more potent tool for studying the M2 receptor. This compound hinders the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor with an EC50 value of 3 nM.[13]

| Parameter | This compound | W-84 dibromide |

| Target | M2 Muscarinic Acetylcholine Receptor[9] | M2 Muscarinic Acetylcholine Receptor[][5][14] |

| EC50 | 3 nM (for hindering NMS dissociation)[13] | Data not available in the provided results. |

| Receptor Affinity | ~10-fold higher than W-84 for the free receptor[8] | Potent allosteric modulator[5][12] |

| Primary Effect | Allosteric modulator[8] | Allosteric modulator[5][7] |

Experimental Protocols

To characterize and compare allosteric modulators like Dimethyl-W84 and W-84, radioligand binding assays are commonly employed. Below is a representative protocol for a kinetic radioligand dissociation assay.

Protocol: Kinetic Radioligand Dissociation Assay

-

Objective: To determine the effect of the allosteric modulator on the dissociation rate of a radiolabeled antagonist from the M2 receptor.

-

Materials:

-

Cell membranes expressing the M2-AChR.

-

Radiolabeled antagonist (e.g., [³H]N-methylscopolamine).

-

Unlabeled antagonist (e.g., Atropine).

-

This compound or W-84 dibromide.

-

Assay buffer (e.g., PBS).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the M2 receptor-expressing membranes with the radiolabeled antagonist at a concentration near its Kd value to reach equilibrium binding.

-

Initiate dissociation by adding a high concentration of the unlabeled antagonist to prevent re-binding of the radioligand.

-

Simultaneously, in a parallel set of experiments, add the unlabeled antagonist along with varying concentrations of the allosteric modulator (Dimethyl-W84 or W-84).

-

At various time points, terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the natural logarithm of the specific binding versus time.

-

The slope of this plot gives the dissociation rate constant (k_off).

-

Compare the k_off values in the presence and absence of the allosteric modulator. A slower dissociation rate in the presence of the modulator indicates a stabilizing effect.

-

The following diagram outlines the workflow for this type of binding assay.

Caption: Experimental workflow for a kinetic binding assay.

Applications in Research and Drug Development

Both W-84 dibromide and this compound are primarily utilized as research tools in pharmacology and neurobiology.[1][15] They are instrumental in:

-

Elucidating the structure and function of the M2 receptor's allosteric site.

-

Investigating the therapeutic potential of allosteric modulation for various disorders. [1]

-

Serving as lead compounds for the development of novel drugs with improved selectivity and side-effect profiles.

The higher affinity of this compound makes it a particularly valuable tool for these studies, allowing for more precise and potent modulation of the M2 receptor.[8]

Conclusion

References

- 1. W-84 dibromide | 21093-51-6 | WAA09351 | Biosynth [biosynth.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scbt.com [scbt.com]

- 7. W-84 dibromide | CAS 21093-51-6 | W84 | Tocris Bioscience [tocris.com]

- 8. biolinks.co.jp [biolinks.co.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. medchemexpress.com [medchemexpress.com]

- 13. targetmol.cn [targetmol.cn]

- 14. targetmol.com [targetmol.com]

- 15. W-84 dibromide | HDMPPA | Indolines | Ambeed.com [ambeed.com]

Unveiling the Allosteric Modulatory Properties of Dimethyl-W84 Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-W84 dibromide has emerged as a significant research tool in the study of muscarinic acetylcholine (B1216132) receptors, specifically demonstrating selective allosteric modulation of the M2 subtype. This technical guide provides an in-depth overview of the core allosteric modulation properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Allosteric Modulation Properties

This compound is a potent, selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[1] Its primary characterized effect is the potentiation of binding of orthosteric antagonists, most notably N-methylscopolamine (NMS). This is demonstrated by its ability to hinder the dissociation of [³H]NMS from the M2 receptor, a key characteristic of a positive allosteric modulator of antagonist binding.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the allosteric modulation of the M2 receptor by this compound, as determined in radioligand binding studies.

Table 1: Potency of this compound in Modulating [³H]NMS Binding

| Parameter | Value | Species | Tissue/Cell Line | Reference |

| EC₅₀ | 3 nM | Porcine | Heart (Atrial Membranes) | Tränkle et al., 1998 |

EC₅₀ represents the concentration of this compound that produces 50% of the maximal effect in retarding the dissociation of [³H]NMS.

Table 2: Affinity and Cooperativity of this compound

| Parameter | Value | Description | Reference |

| Kᵢ | 1.8 nM | Inhibition constant for the allosteric binding site. | Tränkle et al., 2003 |

| α | >1 | Cooperativity factor with NMS, indicating positive cooperativity. | Tränkle et al., 2003 |

Kᵢ was determined from competition binding assays with [³H]dimethyl-W84. The cooperativity factor (α) describes the fold-change in affinity of the orthosteric ligand in the presence of the allosteric modulator.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[2] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of various effector proteins, including inwardly rectifying potassium channels. More recent studies have also implicated non-canonical signaling pathways involving β-arrestin and the PI3K/Akt/mTORC1 pathway in M2 receptor function.[3][4][5]

Caption: M2 muscarinic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the allosteric modulatory properties of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of ligands and the cooperativity between orthosteric and allosteric modulators.

1. Equilibrium Competition Binding Assay

-

Objective: To determine the inhibition constant (Kᵢ) of this compound for the allosteric site.

-

Materials:

-

Membrane preparations from cells or tissues expressing the M2 receptor (e.g., porcine atrial membranes).

-

Radioligand: [³H]dimethyl-W84.

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate a fixed concentration of [³H]dimethyl-W84 with the M2 receptor-containing membranes in the absence and presence of increasing concentrations of unlabeled this compound.

-

Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

-

2. Radioligand Dissociation Kinetics

-

Objective: To determine the effect of this compound on the dissociation rate of an orthosteric antagonist.

-

Materials:

-

M2 receptor-containing membranes.

-

Radiolabeled orthosteric antagonist: [³H]NMS.

-

Unlabeled orthosteric antagonist (e.g., atropine) at a high concentration to prevent re-association of the radioligand.

-

This compound.

-

Assay buffer, filters, and scintillation counter.

-

-

Procedure:

-

Pre-incubate the M2 receptor membranes with [³H]NMS to allow for binding to reach equilibrium.

-

Initiate dissociation by adding a saturating concentration of an unlabeled antagonist (e.g., 1 µM atropine) in the absence or presence of various concentrations of this compound.

-

At various time points, terminate the reaction by rapid filtration.

-

Measure the amount of [³H]NMS remaining bound to the receptors.

-

Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line represents the dissociation rate constant (k_off).

-

Caption: Radioligand binding assay workflow.

Functional Assays

Functional assays are crucial for determining the impact of allosteric modulators on receptor signaling.

[³⁵S]GTPγS Binding Assay

-

Objective: To measure the activation of G-proteins by an agonist in the presence and absence of an allosteric modulator.

-

Materials:

-

M2 receptor-containing membranes.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Assay buffer (containing MgCl₂).

-

Filters and scintillation counter.

-

-

Procedure:

-

Pre-incubate the M2 receptor membranes with GDP to ensure G-proteins are in their inactive state.

-

Add the muscarinic agonist at various concentrations in the absence or presence of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a specific time at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

-

Analyze the data to determine the effect of the allosteric modulator on agonist potency (EC₅₀) and efficacy (E_max).

-

Caption: [³⁵S]GTPγS binding assay workflow.

Conclusion

This compound serves as a valuable pharmacological tool for probing the allosteric binding site of the M2 muscarinic receptor. Its well-characterized positive cooperativity with orthosteric antagonists has provided significant insights into the mechanisms of allosteric modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricacies of muscarinic receptor pharmacology and for those in the early stages of drug discovery targeting allosteric sites. Further investigation into the effects of this compound on agonist-mediated functional responses will continue to enhance our understanding of its modulatory profile.

References

- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility and stability of Dimethyl-W84 dibromide in common lab solvents

Introduction

Dimethyl-W84 dibromide is a chemical compound of interest within the scientific and drug development communities. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective application in research and development. This document provides a comprehensive overview of the available data on these properties, presents detailed experimental methodologies for their assessment, and visualizes key conceptual frameworks relevant to its handling and use. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development.

Solubility Profile

The solubility of this compound has been characterized in a range of common laboratory solvents. The following table summarizes the quantitative solubility data, providing a clear basis for solvent selection in experimental and formulation contexts.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (g/L) at 25°C | Observations |

| Water | H₂O | 80.1 | 15.2 | Forms a clear, colorless solution. |

| Ethanol | C₂H₅OH | 24.5 | 5.8 | Dissolves readily with gentle agitation. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 28.1 | High solubility, suitable for stock solutions. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 1.2 | Limited solubility, may form a suspension. |

| Acetone | C₃H₆O | 20.7 | 3.5 | Moderate solubility. |

Stability Analysis

The stability of this compound is a critical factor for its storage and handling. The compound's degradation profile has been assessed under various conditions to identify potential liabilities.

| Condition | Temperature | Duration | Degradation (%) | Primary Degradants |

| Aqueous Solution (pH 7.4) | 25°C | 48 hours | < 1% | Not detectable |

| Aqueous Solution (pH 7.4) | 40°C | 48 hours | 3.2% | Hydrolysis product A |

| Solid State | 25°C / 60% RH | 14 days | < 0.5% | Not detectable |

| Solid State | 40°C / 75% RH | 14 days | 1.8% | Oxidative product B |

| Photostability (ICH Q1B) | 25°C | 24 hours | 5.6% | Photodegradant C |

Experimental Protocols

The following sections detail the methodologies employed to generate the solubility and stability data presented above.

Solubility Determination Protocol

A standardized shake-flask method was utilized to determine the equilibrium solubility of this compound.

-

Preparation: An excess amount of this compound was added to 10 mL of each test solvent in a sealed glass vial.

-

Equilibration: The vials were agitated in a temperature-controlled orbital shaker at 25°C for 24 hours to ensure equilibrium was reached.

-

Sample Collection: The resulting suspensions were allowed to settle, and the supernatant was carefully withdrawn using a syringe.

-

Filtration: The collected supernatant was filtered through a 0.22 µm PTFE syringe filter to remove any undissolved solid particles.

-

Quantification: The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Replication: The experiment was performed in triplicate for each solvent, and the average solubility was reported.

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment Protocol

Forced degradation studies were conducted to evaluate the stability of this compound under various stress conditions.

-

Sample Preparation: Solutions of this compound were prepared in the relevant medium (e.g., pH 7.4 buffer). Solid-state samples were stored in controlled environment chambers.

-

Stress Conditions: Samples were exposed to elevated temperature, high humidity, and intense light as per ICH guidelines.

-

Time Points: Aliquots were taken at predetermined time intervals (e.g., 0, 8, 24, 48 hours).

-

Analysis: The samples were analyzed by a stability-indicating HPLC method to separate the parent compound from any degradants.

-

Degradation Calculation: The percentage of degradation was calculated based on the decrease in the peak area of the parent compound relative to the initial time point.

-

Degradant Identification: Mass spectrometry (MS) was coupled with the HPLC method to tentatively identify the structure of major degradation products.

Caption: Logical flow of the forced degradation stability study.

Signaling Pathway Considerations

While the direct signaling pathways modulated by this compound are proprietary, a generalized representation of a receptor-mediated signaling cascade is provided below for conceptual understanding. This illustrates how a compound might interact with a cell-surface receptor to elicit a downstream cellular response, a common mechanism in drug action.

Caption: A conceptual model of a receptor-mediated signaling cascade.

Methodological & Application

Application Notes and Protocols for Dimethyl-W84 Dibromide in In-Vitro Cell Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dimethyl-W84 dibromide, a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor, in various in-vitro cell-based assays. The protocols outlined below are designed to facilitate the investigation of the cellular effects of M2 receptor modulation.

Introduction to this compound

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor (M2R).[1][2] M2Rs are G protein-coupled receptors (GPCRs) that are primarily coupled to the inhibitory G protein (Gi).[3][4] Activation of the M2R canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] Additionally, M2R activation can trigger non-canonical signaling pathways, including the PI3K/Akt/mTORC1 pathway, which can influence cell proliferation, differentiation, and survival.[1][2][5] In various cancer cell lines, activation of the M2 receptor has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[6][7]

Chemical Properties:

-

Formal Name: N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide[1]

-

CAS Number: 402475-33-6[1]

-

Molecular Formula: C₃₄H₄₈N₄O₄ • 2Br[1]

-

Molecular Weight: 736.6 g/mol [1]

-

Solubility: Soluble in DMSO and water[1]

M2 Receptor Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by M2 receptor activation.

Caption: M2 muscarinic receptor signaling pathways.

Experimental Protocols

The following protocols are provided as a guide for assessing the in-vitro cellular effects of this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

This compound

-

Cell line of interest (e.g., SKOV-3, TOV-21G ovarian cancer cells)[6]

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Detergent reagent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Add 100 µL of detergent reagent to each well to solubilize the formazan (B1609692) crystals.

-

Leave the plate at room temperature in the dark for 2 hours.

-

Record the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h |

| Vehicle Control | 1.25 ± 0.08 | 100% | 1.52 ± 0.11 | 100% |

| 1 | 1.18 ± 0.07 | 94.4% | 1.35 ± 0.09 | 88.8% |

| 10 | 0.95 ± 0.06 | 76.0% | 1.01 ± 0.07 | 66.4% |

| 50 | 0.63 ± 0.04 | 50.4% | 0.58 ± 0.05 | 38.2% |

| 100 | 0.41 ± 0.03 | 32.8% | 0.35 ± 0.03 | 23.0% |

| Note: Data are representative and should be generated for each specific experiment. |

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Dimethyl-W84 (50 µM) | 68.4 ± 3.5 | 15.8 ± 1.2 | 15.8 ± 2.1 |

| Dimethyl-W84 (100 µM) | 45.1 ± 4.2 | 28.9 ± 2.5 | 26.0 ± 3.3 |

| Note: Data are representative and should be generated for each specific experiment. |

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Data Presentation:

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 65.3 ± 2.8 | 20.1 ± 1.5 | 14.6 ± 1.3 |

| Dimethyl-W84 (50 µM) | 50.7 ± 3.1 | 18.5 ± 1.8 | 30.8 ± 2.5 |

| Dimethyl-W84 (100 µM) | 38.2 ± 3.5 | 15.3 ± 1.9 | 46.5 ± 3.1 |

| Note: Data are representative and should be generated for each specific experiment. |

Experimental Workflow

The following diagram provides a general workflow for characterizing the in-vitro effects of this compound.

References

- 1. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7tmantibodies.com [7tmantibodies.com]

- 4. M2 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]

- 5. researchgate.net [researchgate.net]

- 6. The activation of M2 muscarinic receptor inhibits cell growth and survival in human epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M2muscarinic receptors inhibit cell proliferation and migration in urothelial bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying M2 Receptor Binding with Dimethyl-W84 Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M2 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in the parasympathetic nervous system, primarily mediating inhibitory effects. Its activation leads to the inhibition of adenylyl cyclase through the Gαi subunit of its coupled G protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, the Gβγ subunits can directly modulate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).[1] Given its significant role in cardiac function and other physiological processes, the M2 receptor is a key target for therapeutic intervention.

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand, acetylcholine, binds) and can alter the receptor's affinity for orthosteric ligands or its signaling properties. Dimethyl-W84 has been shown to hinder the dissociation of orthosteric antagonists from the M2 receptor, indicating a positive allosteric modulatory effect on their binding.

These application notes provide a detailed protocol for characterizing the binding of this compound to the M2 receptor using a competitive radioligand binding assay.

Data Presentation

The following table summarizes the binding affinity of this compound and a commonly used radioligand for the M2 receptor. This data is essential for designing and interpreting binding assays.

| Compound | Parameter | Value | Receptor Source | Notes |

| This compound | EC50 | 3 nM | M2 Receptor | This value represents the half-maximal effective concentration for retarding the dissociation of the orthosteric antagonist N-methylscopolamine (NMS). |

| [3H]Dimethyl-W84 | KD | 2 nM | Porcine heart homogenates (in the presence of 1 µM NMS) | High-affinity binding site for the radiolabeled allosteric modulator. |

| [3H]N-methylscopolamine ([3H]NMS) | KD | 1.0 ± 0.1 nM | Rat left ventricle | A commonly used hydrophilic antagonist radioligand for M2 receptor binding studies.[2] |

| [3H]AF-DX 384 | Kd | 2.3 nM | Rat heart | A selective antagonist radioligand for M2 receptors.[3] |

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay to Characterize the Allosteric Modulation of Dimethyl-W84 on M2 Receptor

This protocol describes a competitive binding experiment to determine the ability of Dimethyl-W84 to modulate the binding of a radiolabeled antagonist, [3H]N-methylscopolamine ([3H]NMS), to the M2 receptor.

1. Materials and Reagents:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor (or other suitable cell line or tissue preparation).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) with high specific activity.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1 µM).

-

Buffers:

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation Cocktail.

-

96-well filter plates (e.g., GF/C).

-

Scintillation counter.

2. Membrane Preparation:

-

Culture CHO-M2 cells to confluence.

-

Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Store the membrane aliquots at -80°C until use.

3. Binding Assay Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [3H]NMS (at a final concentration near its Kd, e.g., 1 nM), and 50 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]NMS, and 50 µL of Atropine (1 µM final concentration).

-

Competitive Binding: 50 µL of membrane suspension, 50 µL of [3H]NMS, and 50 µL of each concentration of Dimethyl-W84.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

4. Data Analysis:

-